molecular formula C12H17N3S B3117985 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide CAS No. 229970-90-5

4-(4-Methyl-1-piperazinyl)benzenecarbothioamide

Cat. No.: B3117985
CAS No.: 229970-90-5
M. Wt: 235.35 g/mol
InChI Key: GYJRSAILKVORJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methyl-1-piperazinyl)benzenecarbothioamide is a chemical compound with the molecular formula C12H17N3S and a molecular weight of 235.35 g/mol . It is known for its unique structure, which includes a piperazine ring substituted with a methyl group and a benzenecarbothioamide moiety. This compound is used as a building block in various chemical syntheses and has applications in scientific research.

Preparation Methods

The synthesis of 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide typically involves the reaction of 4-(4-Methyl-1-piperazinyl)benzoyl chloride with ammonium thiocyanate . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

4-(4-Methyl-1-piperazinyl)benzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as alkyl halides can replace the hydrogen atoms on the nitrogen atoms.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Methyl-1-piperazinyl)benzenecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The piperazine ring and benzenecarbothioamide moiety may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide include:

    4-(4-Methyl-1-piperazinyl)benzamide: This compound has a similar structure but lacks the thiocarbamide group.

    4-(4-Methyl-1-piperazinyl)benzenesulfonamide: This compound contains a sulfonamide group instead of the thiocarbamide group.

    4-(4-Methyl-1-piperazinyl)benzonitrile: This compound has a nitrile group in place of the thiocarbamide group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJRSAILKVORJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methyl-1-piperazinyl)benzenecarbothioamide
Reactant of Route 2
Reactant of Route 2
4-(4-Methyl-1-piperazinyl)benzenecarbothioamide
Reactant of Route 3
4-(4-Methyl-1-piperazinyl)benzenecarbothioamide
Reactant of Route 4
Reactant of Route 4
4-(4-Methyl-1-piperazinyl)benzenecarbothioamide
Reactant of Route 5
Reactant of Route 5
4-(4-Methyl-1-piperazinyl)benzenecarbothioamide
Reactant of Route 6
Reactant of Route 6
4-(4-Methyl-1-piperazinyl)benzenecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.